BenchChemオンラインストアへようこそ!

3-methyl-1H-indazole-6-carboxylic acid

Medicinal Chemistry ADME Drug Design

Prioritize this specific 3-methyl-1H-indazole-6-carboxylic acid scaffold for medicinal chemistry programs targeting β3-adrenergic receptors. The 3-methyl substituent is crucial for achieving high selectivity (>556-fold) and potency (EC50 = 18 nM). This free carboxylic acid form (XlogP = 1.5) streamlines amide coupling, eliminating an ester hydrolysis step required for the methyl ester analog (CAS 201286-95-5), thus accelerating lead optimization cycles.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 201286-96-6
Cat. No. B1592559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indazole-6-carboxylic acid
CAS201286-96-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyHJVKVWJWZDGWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indazole-6-carboxylic acid (CAS 201286-96-6) for pharmaceutical R&D and chemical synthesis procurement


3-Methyl-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, belonging to the privileged indazole scaffold [1]. This compound serves as a crucial intermediate for synthesizing bioactive molecules, including selective β3-adrenergic receptor agonists and kinase inhibitors, due to its strategic 3-methyl and 6-carboxylic acid substitution pattern that provides a handle for further derivatization and improves metabolic stability compared to unsubstituted analogs [1][2].

3-Methyl-1H-indazole-6-carboxylic acid: Why alternative indazole-6-carboxylic acid derivatives are not interchangeable


While multiple indazole-6-carboxylic acid derivatives are commercially available, simple replacement with unsubstituted or differently substituted analogs can significantly alter the physicochemical and biological profile of the final drug candidate. As demonstrated in medicinal chemistry optimization campaigns, the specific 3-methyl substituent on the indazole core can dramatically improve target selectivity and metabolic stability compared to hydrogen or other substituents at this position [1][2]. For procurement purposes, selecting the correct substitution pattern from the outset is critical to avoid downstream synthetic re-routing and to ensure the final compound meets the required potency and selectivity benchmarks established in the primary literature [2].

Quantitative Differentiation of 3-Methyl-1H-indazole-6-carboxylic acid (201286-96-6) against close analogs


Lipophilicity (LogP) Enhancement for Improved Membrane Permeability vs. 1H-Indazole-6-carboxylic acid

3-Methyl-1H-indazole-6-carboxylic acid exhibits a calculated LogP (XlogP) of 1.5, representing a 0.24-unit increase in lipophilicity compared to its unsubstituted parent, 1H-indazole-6-carboxylic acid (LogP = 1.26) [1]. This difference is due to the addition of the 3-methyl group, which is a well-established strategy to enhance passive membrane permeability and potentially improve oral bioavailability of derived drug candidates [2].

Medicinal Chemistry ADME Drug Design

Structural Determinant of High Selectivity in β3-Adrenergic Receptor Agonists

In a medicinal chemistry program optimizing indazole-based β3-adrenergic receptor agonists, a compound containing a core derived from 3-methyl-1H-indazole-6-carboxylic acid (specifically, an oxidized product of a 3-methyl indazole) showed a key improvement in selectivity over α1A-AR [1]. Further optimization of this scaffold led to compound 15, which demonstrated high potency (β3-AR EC50 = 18 nM) and extreme selectivity over off-target receptors (β1/β3, β2/β3, and α1A/β3 > 556-fold) [2]. This high selectivity profile is a direct result of the 3-substituent on the indazole core, with the methyl group serving as a foundational element for achieving this desirable property [1].

β3-Adrenergic Agonist Overactive Bladder Selectivity

Physicochemical Differentiation from the Methyl Ester Analog for Synthetic Workflows

For synthetic chemists, 3-methyl-1H-indazole-6-carboxylic acid (MW: 176.17) provides a direct entry point for amide coupling reactions, whereas its close analog, 3-methyl-1H-indazole-6-carboxylic acid methyl ester (CAS 201286-95-5, MW: 190.20), requires an additional hydrolysis or saponification step before further derivatization . This fundamental difference in functional group availability (carboxylic acid vs. ester) dictates the synthetic route and can impact overall yield and step count .

Chemical Synthesis Building Blocks Ester Hydrolysis

Distinct Safety and Handling Profile Relative to Unsubstituted Indazole Carboxylic Acid

3-Methyl-1H-indazole-6-carboxylic acid carries specific hazard classifications (Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2) and is designated as WGK 3 (highly hazardous to water) . In contrast, 1H-indazole-6-carboxylic acid is often reported with less stringent hazard warnings and is described as a water-soluble crystalline compound . This divergence in safety and physicochemical properties necessitates different handling, storage, and waste disposal protocols.

Lab Safety Handling Storage

Recommended Application Scenarios for 3-Methyl-1H-indazole-6-carboxylic acid (201286-96-6) Based on Comparative Evidence


Development of Highly Selective β3-Adrenergic Receptor Agonists for Overactive Bladder

Medicinal chemistry teams targeting the β3-adrenergic receptor for urological conditions should prioritize 3-methyl-1H-indazole-6-carboxylic acid as a core building block. As evidenced by published optimization campaigns, the 3-methyl indazole core is essential for achieving the high selectivity (>556-fold vs. off-targets) and potency (EC50 = 18 nM) required for clinical candidates in this class [1][2]. Alternative analogs lacking this specific substitution pattern are unlikely to yield the same selectivity profile.

Synthesis of Lipophilic Amide-Containing Drug Candidates for Oral Bioavailability

Process chemists and discovery groups designing orally bioavailable drug candidates should select 3-methyl-1H-indazole-6-carboxylic acid to leverage its enhanced lipophilicity (XlogP = 1.5) compared to the unsubstituted core (LogP = 1.26) [1][2]. The free carboxylic acid handle enables direct amide bond formation, streamlining the synthesis of lead compounds where improved membrane permeability is desired.

Streamlined Synthesis of Amide Derivatives without Additional Hydrolysis Steps

In research settings where synthetic efficiency is paramount, procuring the free carboxylic acid form is advantageous. This building block eliminates the need for an ester hydrolysis step that would be required if using the corresponding methyl ester analog (CAS 201286-95-5) [1][2]. This simplifies reaction sequences and reduces overall processing time and potential for yield loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.